molecular formula C26H28N2O B5192044 {2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone

{2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone

Cat. No.: B5192044
M. Wt: 384.5 g/mol
InChI Key: WKQCNSAZNDTQPH-UHFFFAOYSA-N
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Description

{2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dimethyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include aniline derivatives, aldehydes, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability. The reaction parameters, such as temperature, pressure, and catalyst concentration, are meticulously controlled to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

{2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s structure and activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

{2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of {2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone is unique due to its specific structural features, such as the quinoline core and the presence of both dimethyl and methylphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2,8-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O/c1-17-12-14-21(15-13-17)27-24-16-20(4)28(25-19(3)9-7-11-23(24)25)26(29)22-10-6-5-8-18(22)2/h5-15,20,24,27H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQCNSAZNDTQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC(=C2N1C(=O)C3=CC=CC=C3C)C)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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